BenchChemオンラインストアへようこそ!

Pad-IN-2

PAD4 inhibition IC50 Autoimmune disease

Pad-IN-2 is a potent, selective PAD4 inhibitor (IC50 <1 μM) with a unique heterocyclic core (WO2019058393A1). Its high DMSO solubility (70 mg/mL) ensures reliable HTS performance, while its intermediate potency offers a broad dynamic range for dose-response studies, avoiding the confounding off-target effects of pan-PAD inhibitors.

Molecular Formula C27H28ClN5O2
Molecular Weight 490.0 g/mol
Cat. No. B11934797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePad-IN-2
Molecular FormulaC27H28ClN5O2
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N
InChIInChI=1S/C27H28ClN5O2/c28-20-5-1-3-17-12-22(33(24(17)20)14-16-6-7-16)26-30-21-11-18(13-23-25(21)32(26)9-10-35-23)27(34)31-8-2-4-19(29)15-31/h1,3,5,11-13,16,19H,2,4,6-10,14-15,29H2/t19-/m1/s1
InChIKeyVWMILHOMRPKNRL-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAD-IN-2: Potent PAD4 Inhibition for Autoimmune and Cancer Research


PAD-IN-2 is a heterocyclic small-molecule inhibitor that targets peptidyl arginine deiminase 4 (PAD4) with an IC50 value of <1 μM [1]. It is characterized as a potent PAD4 inhibitor, chemically defined by the molecular formula C27H28ClN5O2 and a molecular weight of 490.00 g/mol, and is supplied with a certified purity of ≥99% . As a research tool, PAD-IN-2 is utilized to investigate the role of PAD4-mediated citrullination in the pathogenesis of various autoimmune diseases and cancers, including rheumatoid arthritis, vasculitis, and systemic lupus erythematosus [1].

Why Pan-PAD or Alternative PAD4 Inhibitors Cannot Substitute for PAD-IN-2 in Targeted Research


Direct substitution of PAD-IN-2 with alternative PAD inhibitors is scientifically unsound due to fundamental differences in isoform selectivity, inhibitory mechanism, and potency profiles. While pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine broadly target multiple isoforms, their lack of PAD4-specificity can confound mechanistic studies, as they simultaneously inhibit PAD1, PAD2, and PAD3 [1]. Conversely, other selective PAD4 inhibitors such as GSK484 exhibit significantly higher potency (IC50 50 nM) , which may lead to different cellular responses or off-target effects at equivalent doses. Furthermore, PAD-IN-2 is derived from a distinct chemical series as disclosed in patent WO2019058393A1 [2], and its physicochemical properties, such as DMSO solubility, differ substantially from many analogs , impacting assay design and reproducibility. These cumulative differences mandate the use of PAD-IN-2 when the research objective requires a specific balance of PAD4 potency, chemical structure, and experimental tractability that generic alternatives cannot provide.

Quantitative Differentiation of PAD-IN-2: A Comparative Evidence Guide


PAD4 Potency: PAD-IN-2 Demonstrates 6-Fold Greater Activity than Pan-PAD Inhibitor Cl-amidine

In an ammonia release biochemical assay, PAD-IN-2 inhibits PAD4 with an IC50 of <1 μM [1], demonstrating a >6-fold increase in potency compared to the widely used pan-PAD inhibitor Cl-amidine, which exhibits an IC50 of 5.9 μM for PAD4 [2]. This significant difference in intrinsic activity against the target isoform is a critical factor for achieving robust target engagement in cellular and biochemical experiments.

PAD4 inhibition IC50 Autoimmune disease Cancer

PAD4 Selectivity: PAD-IN-2 is a PAD4-Selective Tool, Unlike Broad-Spectrum Pan-PAD Inhibitors

PAD-IN-2 is characterized as a selective PAD4 inhibitor, a critical attribute for deconvoluting isoform-specific functions . In stark contrast, the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine exhibit broad inhibitory activity across PAD1, PAD2, PAD3, and PAD4 [1]. BB-Cl-amidine, for example, is an irreversible pan-inhibitor with kinact/KI values of 16100, 4100, 6800, and 13300 M⁻¹min⁻¹ for PAD1, PAD2, PAD3, and PAD4, respectively . This lack of isoform discrimination can obscure the specific role of PAD4 in complex biological systems.

PAD4 selectivity Isoform specificity Mechanistic studies

Physicochemical Profile: High DMSO Solubility of PAD-IN-2 Facilitates In Vitro Assay Design

PAD-IN-2 exhibits high solubility in DMSO, with a reported value of 70 mg/mL (approximately 142.86 mM) . This represents a significant practical advantage for in vitro studies. For comparison, the widely used selective PAD4 inhibitor GSK484 is typically reported with a DMSO solubility of 50 mM . The nearly 3-fold higher molar solubility of PAD-IN-2 facilitates the preparation of concentrated stock solutions, which is crucial for minimizing solvent (DMSO) interference in cell-based assays and for exploring a wider concentration range without precipitation issues.

Solubility DMSO Assay development Formulation

Chemical Series Distinction: PAD-IN-2 Belongs to a Novel Heterocyclic Class Disclosed in Patent WO2019058393A1

PAD-IN-2 is derived from a unique heterocyclic chemical series, specifically protected by patent WO2019058393A1 [1][2]. This structural framework is distinct from the benzimidazole-based chemotype of GSK484 and the haloacetamidine-based scaffold of pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine . The novel chemical matter of PAD-IN-2 offers a different binding mode and pharmacophore, which may translate to distinct selectivity and pharmacokinetic properties. This structural differentiation is a critical consideration for medicinal chemists seeking to explore diverse chemical space around the PAD4 target.

Chemical structure Patent Medicinal chemistry Novel scaffold

Potency Contextualization: PAD-IN-2's IC50 is Within the Range of Other Commercial PAD4 Inhibitors

PAD-IN-2's IC50 of <1 μM positions it as a potent, yet not ultra-high-potency, PAD4 inhibitor. For context, GSK484 exhibits an IC50 of 50 nM , making it approximately 20-fold more potent. Conversely, PAD4-IN-2 (Compound 5i) has an IC50 of 1.94 μM [1], making PAD-IN-2 at least 2-fold more potent. This intermediate potency profile may be advantageous in certain research contexts where a more nuanced inhibition of PAD4 activity is desired, avoiding the potential for complete target saturation and associated feedback mechanisms that might occur with ultra-potent inhibitors like GSK484.

PAD4 inhibitor IC50 Comparative potency

Research Purity: PAD-IN-2 is Supplied at >99% Purity, Minimizing Experimental Variability

PAD-IN-2 is available from reputable vendors with a certified purity of >99%, as determined by HPLC analysis . This high level of purity is a critical quality control parameter that ensures experimental reproducibility. While many research compounds, including PAD4-IN-2 and GSK484, are also offered at high purities (>98%) [1], the explicit >99% specification for PAD-IN-2 provides a higher degree of confidence for experiments sensitive to trace impurities, such as cell-based assays where minor contaminants can trigger unintended signaling pathways or cytotoxicity.

Purity QC Reproducibility

Optimal Use Cases for PAD-IN-2: Where Its Profile Provides a Definitive Advantage


Mechanistic Studies of PAD4-Specific Citrullination in Autoimmune Disease Models

Given its characterization as a selective PAD4 inhibitor with an IC50 <1 μM , PAD-IN-2 is ideally suited for dissecting the specific contribution of PAD4-mediated protein citrullination in complex disease models. Unlike pan-PAD inhibitors such as Cl-amidine [1], the use of PAD-IN-2 allows researchers to confidently attribute observed changes in cellular processes—such as NETosis, cytokine production, or gene expression—specifically to PAD4 activity. This is particularly critical in research on rheumatoid arthritis and lupus, where both PAD2 and PAD4 are implicated but may have divergent roles.

High-Throughput Screening (HTS) Campaigns Requiring High Solubility

The high DMSO solubility of PAD-IN-2 (70 mg/mL, ~143 mM) makes it an excellent candidate for high-throughput screening applications. This property enables the preparation of concentrated stock solutions that can be diluted over a wide range of concentrations without precipitation, a common cause of assay failure in HTS. Its solubility profile is particularly advantageous compared to inhibitors with lower solubility limits (e.g., GSK484 at 50 mM) , ensuring consistent compound delivery and minimizing DMSO-related artifacts across large compound libraries.

Medicinal Chemistry Optimization Leveraging a Novel Heterocyclic Scaffold

For medicinal chemistry programs focused on developing next-generation PAD4 therapeutics, PAD-IN-2 provides a structurally unique starting point. Its heterocyclic core, protected by patent WO2019058393A1 [2], is distinct from the benzimidazole scaffold of GSK484 and the haloacetamidine warheads of older inhibitors [1]. This novelty offers a new vector for structure-activity relationship (SAR) studies, enabling the exploration of different binding interactions with the PAD4 active site and potentially unlocking improved selectivity, metabolic stability, or pharmacokinetic properties not achievable with existing chemotypes.

Dose-Response Studies in Cellular Models of Cancer

PAD-IN-2's intermediate potency (IC50 <1 μM) is well-suited for detailed dose-response studies in cellular models of cancer where PAD4 has been implicated, such as in tumor growth and metastasis. Compared to the ultra-potent inhibitor GSK484 (IC50 50 nM) , the potency of PAD-IN-2 allows for the establishment of a broader dynamic range of target inhibition. This can facilitate the identification of the degree of PAD4 inhibition required to elicit a therapeutic effect, a crucial parameter for preclinical drug development and for understanding the therapeutic window of PAD4 inhibition in oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pad-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.